5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine
Description
5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and dimethoxymethyl groups attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-3-(dimethoxymethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNAHCZHJNTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine typically involves the bromination, methoxylation, and fluorination of pyridine derivatives. One common method starts with the commercially available 3,4,5-trimethoxytoluene, which undergoes bromination using a NaBr-H₂O₂ system in acetic acid to yield the brominated intermediate. This intermediate is then subjected to methoxylation using CH₃ONa and CuBr at elevated temperatures. Finally, fluorination is achieved using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It participates in Suzuki and Stille cross-coupling reactions to form complex pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (CH₃ONa) and cuprous bromide (CuBr) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid.
Cross-Coupling: Palladium catalysts and arylboronic acids are used in Suzuki reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the development of bioactive compounds and enzyme inhibitors.
Medicine: Plays a role in drug discovery and development, particularly in designing molecules with potential therapeutic effects.
Industry: Employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
Uniqueness
5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
